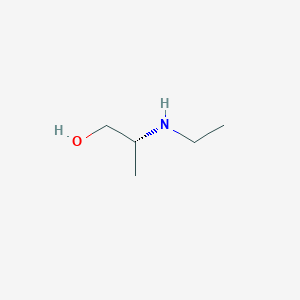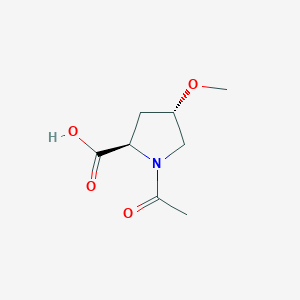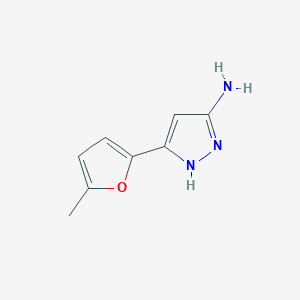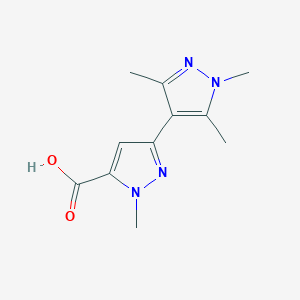![molecular formula C10H11NO2 B1416325 2-[(4-Méthoxyphényl)méthoxy]acétonitrile CAS No. 1020944-81-3](/img/structure/B1416325.png)
2-[(4-Méthoxyphényl)méthoxy]acétonitrile
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methoxy]acetonitrile is an organic compound with the molecular formula C10H11NO2. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-methoxyphenylmethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methoxy]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Analyse Biochimique
Biochemical Properties
2-[(4-Methoxyphenyl)methoxy]acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a starting reagent in the synthesis of α-cyanostilbenes, which are known to interact with enzymes involved in oxidative stress responses . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
2-[(4-Methoxyphenyl)methoxy]acetonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and oxidative stress response . This compound can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 2-[(4-Methoxyphenyl)methoxy]acetonitrile involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting gene expression and cellular functions . Additionally, it can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Methoxyphenyl)methoxy]acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-[(4-Methoxyphenyl)methoxy]acetonitrile vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress and cellular damage . Threshold effects have also been observed, where a specific dosage is required to elicit a noticeable biological response.
Metabolic Pathways
2-[(4-Methoxyphenyl)methoxy]acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 2-[(4-Methoxyphenyl)methoxy]acetonitrile within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. This distribution can influence its biological activity and effectiveness.
Subcellular Localization
2-[(4-Methoxyphenyl)methoxy]acetonitrile is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(4-Methoxyphenyl)methoxy]acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired acetonitrile derivative .
Industrial Production Methods
In industrial settings, the production of 2-[(4-Methoxyphenyl)methoxy]acetonitrile often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde, 4-methoxybenzoic acid
Reduction: 4-Methoxyphenylmethanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl cyanide
- 2-Methoxyphenylacetonitrile
- 4-Methoxyphenoxyacetonitrile
Uniqueness
2-[(4-Methoxyphenyl)methoxy]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methoxy and acetonitrile groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWHYIVCYBJQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)


![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)







![1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1416262.png)
![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)
